molecular formula C18H25BN2O4 B1440920 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 942070-47-5

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No. B1440920
CAS RN: 942070-47-5
M. Wt: 344.2 g/mol
InChI Key: FWSVXYOMGFESAP-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate” is a chemical compound with the molecular formula C15H26BNO4 . It is used in various chemical reactions and has been mentioned in several scientific papers .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The InChI string for this compound is 1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8H,9-10H2,1-7H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in synthesizing biologically active compounds, including crizotinib, a notable example. The synthesis process typically involves multi-step reactions starting from specific precursors and confirming the structure through spectral analysis (Kong et al., 2016).

  • Crystal Structure and DFT Analysis : The compound's crystal structure has been determined through X-ray diffraction, and its molecular structure confirmed using density functional theory (DFT). These analyses provide insights into the compound's physicochemical properties and stability (Ye et al., 2021).

  • Use in Polymer Synthesis : This compound has applications in the synthesis of deeply colored polymers, where it is incorporated into the main chain of polymers. These polymers show solubility in common organic solvents and are investigated for their potential applications in various fields (Welterlich, Charov, & Tieke, 2012).

Synthesis Techniques and Optimization

  • Optimized Synthesis Methods : Research has focused on improving the synthesis methods of compounds containing this chemical, indicating its importance in pharmaceutical and chemical research. These methods aim at higher yield and purity, essential for practical applications (Bethel et al., 2012).

  • Novel Synthesis Approaches : Innovative approaches for synthesizing related compounds, showcasing the ongoing research and development in this field, are also being explored. These novel methods often focus on key intermediates and efficient catalysis (Jian-qiang et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the use of this compound would likely depend on the specific field of study or application. It’s possible that it could be used in new chemical reactions or for the synthesis of new compounds .

properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSVXYOMGFESAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682297
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942070-47-5
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-7-azaindole-3-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

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